molecular formula C15H11BrN2O B10829633 Desalkylgidazepam-d5

Desalkylgidazepam-d5

Cat. No.: B10829633
M. Wt: 320.19 g/mol
InChI Key: ATCCWKYKHCKDGT-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desalkylgidazepam-d5 involves the deuteration of desalkylgidazepamThis can be achieved through catalytic hydrogenation using deuterium gas or other deuterium-containing reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions: Desalkylgidazepam-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of desalkylgidazepam is required .

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

320.19 g/mol

IUPAC Name

7-bromo-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/i1D,2D,3D,4D,5D

InChI Key

ATCCWKYKHCKDGT-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H]

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.